molecular formula C21H14NNa B14277571 sodium;4-(10H-anthracen-9-id-9-yl)benzonitrile CAS No. 138764-54-2

sodium;4-(10H-anthracen-9-id-9-yl)benzonitrile

Cat. No.: B14277571
CAS No.: 138764-54-2
M. Wt: 303.3 g/mol
InChI Key: WSYXKOWRIBJEEP-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Sodium;4-(10H-anthracen-9-id-9-yl)benzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction may produce anthracene derivatives with different substituents .

Comparison with Similar Compounds

Sodium;4-(10H-anthracen-9-id-9-yl)benzonitrile can be compared with other anthracene-based compounds such as:

    4-(10-(3-(9H-carbazol-9-yl)phenyl)-2,6-di-tert-butylanthracen-9-yl)benzonitrile: (mCz-TAn-CN)

    4-(2,6-di-tert-butyl-10-(3,5-di(9H-carbazol-9-yl)phenyl)anthracen-9-yl)benzonitrile: (m2Cz-TAn-CN)

These compounds share similar luminescent properties but differ in their substituents, which can affect their thermal stability, photophysical properties, and electroluminescence performance . This compound is unique due to its specific electronic structure and the presence of the benzonitrile group, which enhances its deep-blue emission .

Properties

CAS No.

138764-54-2

Molecular Formula

C21H14NNa

Molecular Weight

303.3 g/mol

IUPAC Name

sodium;4-(10H-anthracen-9-id-9-yl)benzonitrile

InChI

InChI=1S/C21H14N.Na/c22-14-15-9-11-16(12-10-15)21-19-7-3-1-5-17(19)13-18-6-2-4-8-20(18)21;/h1-12H,13H2;/q-1;+1

InChI Key

WSYXKOWRIBJEEP-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2[C-](C3=CC=CC=C31)C4=CC=C(C=C4)C#N.[Na+]

Origin of Product

United States

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